

Biotin-PEG7-Azide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Biotin-PEG7-Azide

Cat. No.: B606151

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Technical Guide: Biotin-PEG7-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG7-Azide**, a versatile heterobifunctional linker used extensively in biomedical research and drug development. This document details its chemical properties, core applications, and provides exemplary experimental protocols and conceptual diagrams to facilitate its use in the laboratory.

Core Compound Data

Biotin-PEG7-Azide is a chemical tool that combines a biotin moiety for high-affinity binding to streptavidin and avidin, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry."

Property	Value	References
CAS Number	1334172-75-6	[1] [2] [3]
Molecular Weight	~620.76 g/mol	[1] [4]
Molecular Formula	C ₂₆ H ₄₈ N ₆ O ₉ S	
Purity	Typically >95%	
Solubility	Soluble in DMSO, DMF, Methylene Chloride	

Key Applications

Biotin-PEG7-Azide is primarily utilized in three major areas: Click Chemistry, Proteolysis-Targeting Chimera (PROTAC) synthesis, and Biotinylation for detection and purification.

Click Chemistry

The terminal azide group on **Biotin-PEG7-Azide** allows it to readily participate in click chemistry reactions, a class of rapid, specific, and high-yield chemical ligations. This makes it an ideal reagent for labeling biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group.

Two main types of azide-alkyne cycloaddition are employed:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient reaction involves a copper catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** For applications where copper toxicity is a concern (e.g., live-cell imaging), SPAAC can be used. This reaction employs a strained cyclooctyne, such as DBCO or BCN, which reacts with the azide without the need for a metal catalyst.

PROTAC Synthesis

Biotin-PEG7-Azide serves as a PEG-based linker in the synthesis of PROTACs. PROTACs are chimeric molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG7 linker provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.

Biotinylation of Biomolecules

Biotinylation is the process of attaching biotin to a molecule of interest, such as a protein, nucleic acid, or carbohydrate. The resulting biotin-tagged molecule can then be detected, purified, or immobilized using the high-affinity interaction between biotin and streptavidin (or avidin). The hydrophilic PEG7 spacer improves the water solubility of the conjugate and minimizes aggregation, which can be an issue with hydrophobic biotin tags. This is particularly advantageous when labeling proteins for pull-down assays, affinity purification, or ELISA-based detection.

Experimental Protocols and Methodologies

The following are generalized protocols that serve as a starting point. Researchers must optimize concentrations, reaction times, and buffer conditions for their specific application.

Protocol 1: Biotinylation of an Alkyne-Modified Protein via CuAAC

This protocol describes the labeling of a protein that has been modified to contain a terminal alkyne.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS)
- **Biotin-PEG7-Azide**
- Copper(II) Sulfate (CuSO_4)
- Reducing agent (e.g., Sodium Ascorbate)

- Copper-chelating ligand (e.g., THPTA)
- DMSO for stock solutions

Methodology:

- Prepare Stock Solutions:
 - Dissolve **Biotin-PEG7-Azide** in DMSO to a concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 250 mM stock solution of Sodium Ascorbate in water (must be made fresh).
 - Prepare a 50 mM stock solution of THPTA in water.
- Prepare a "Click-it" Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio and vortex to mix.
- Set up the Reaction:
 - In a reaction tube, add the alkyne-modified protein to a final concentration of 10-50 µM.
 - Add **Biotin-PEG7-Azide** to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).
 - Add the CuSO₄/THPTA premix to a final copper concentration of 50-100 µM.
 - Initiate the reaction by adding the fresh Sodium Ascorbate solution to a final concentration of 1-5 mM.
- Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification: Remove excess unreacted biotin-azide and copper catalyst using a desalting column, dialysis, or SDS-PAGE.
- Verification: The success of the biotinylation can be confirmed by a Western blot using a streptavidin-HRP conjugate.

Protocol 2: General Workflow for PROTAC Synthesis

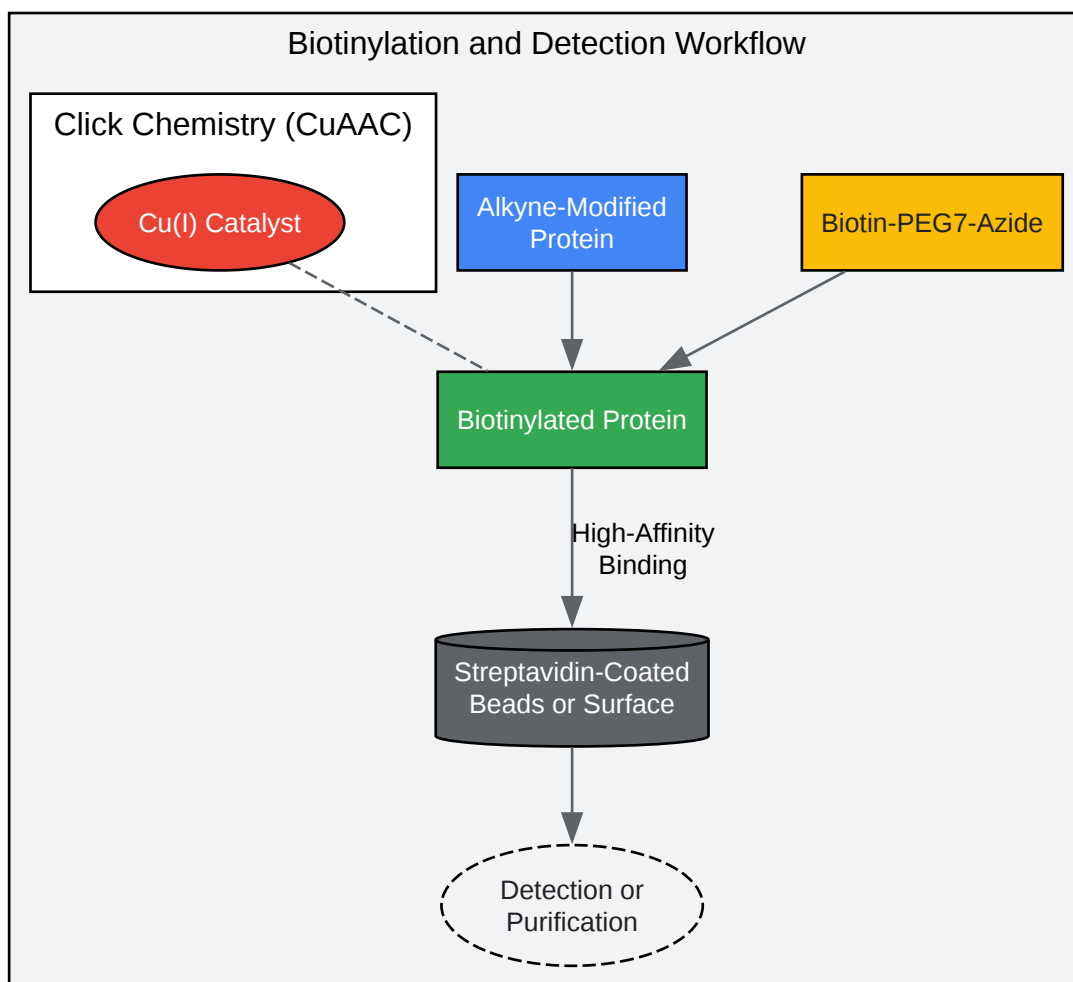
Biotin-PEG7-Azide can be used as a building block in a multi-step solid-phase or solution-phase synthesis of a PROTAC. A common strategy involves reacting the azide with an alkyne-functionalized E3 ligase ligand, followed by deprotection and coupling to a ligand for the protein of interest.

The synthesis of PROTACs is complex and highly specific to the ligands being used. A generalized solid-phase synthesis approach is described in the literature, where an azide intermediate with a linker is prepared on a resin, followed by reaction with an alkyne-containing ligand to form a triazole, or reduction of the azide to an amine for amide bond formation.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involving **Biotin-PEG7-Azide**.

Caption: Mechanism of Action for a PROTAC molecule.



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- To cite this document: BenchChem. [Biotin-PEG7-Azide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606151#biotin-peg7-azide-cas-number-and-molecular-weight]

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